

# HPLC method for quantification of Lesinurad Impurity 8

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## Compound of Interest

Compound Name: Lesinurad Impurity 8

CAS No.: 1158970-49-0

Cat. No.: B601854

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Application Note: High-Resolution HPLC Quantification of **Lesinurad Impurity 8** (Methyl Analog)

## Executive Summary & Scientific Context

Lesinurad (Zurampic) is a URAT1 inhibitor used for the treatment of gout.[1][2][3] The synthesis of the drug substance involves a critical coupling step where the naphthalene moiety is introduced. A key structural feature of Lesinurad is the cyclopropyl group attached to the naphthalene ring.[3]

Impurity 8, identified as the Methyl-analog (CAS: 1158970-49-0), is a critical process-related impurity. It arises from the presence of 1-methyl-4-nitronaphthalene contaminants in the starting material or incomplete cyclopropylation during the synthesis of the naphthalene intermediate.

The Analytical Challenge: Structurally, Impurity 8 differs from Lesinurad only by a single alkyl substitution: a methyl group instead of a cyclopropyl group.

- Lesinurad: C<sub>17</sub>H<sub>14</sub>BrN<sub>3</sub>O<sub>2</sub>S (Cyclopropyl-naphthalene)[2]
- Impurity 8: C<sub>15</sub>H<sub>12</sub>BrN<sub>3</sub>O<sub>2</sub>S (Methyl-naphthalene)

This minor structural variance results in highly similar physicochemical properties, making chromatographic separation (Resolution,

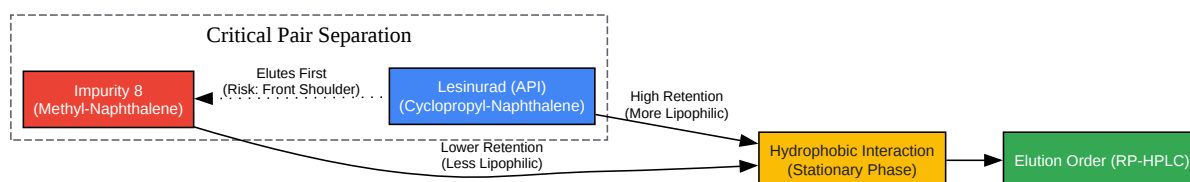
) difficult on standard C18 isocratic systems. The methyl analog is slightly less lipophilic than the cyclopropyl parent, typically causing it to elute immediately prior to the main peak, creating a high risk of co-elution or "shoulder" peaks.

This protocol details a Gradient RP-HPLC method optimized for the baseline resolution (

) of Impurity 8 from Lesinurad.

## Structural & Mechanistic Insight

The following diagram illustrates the structural relationship and the critical separation challenge.



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Caption: Structural relationship showing the lipophilicity-driven elution order where the Methyl-analog (Impurity 8) elutes prior to the Cyclopropyl-parent.

## Experimental Methodology

### Chemicals and Reagents[1][2][4][5][6][7]

- Lesinurad Reference Standard: >99.0% purity.[1]
- **Lesinurad Impurity 8** Standard: (CAS 1158970-49-0), >95.0% purity [1, 2].
- Acetonitrile (ACN): HPLC Grade.[4]

- Water: Milli-Q or HPLC Grade.
- Trifluoroacetic Acid (TFA): HPLC Grade (Used for pH control/ion suppression of the carboxylic acid moiety).

## Chromatographic Conditions

The method utilizes a gradient elution to sharpen the early eluting impurity peak and clear late-eluting hydrophobic contaminants.

Parameter	Specification	Rationale
Column	Inertsil ODS-3V or Waters XBridge C18 (250 x 4.6 mm, 5 $\mu$ m)	A high-surface-area C18 column is required to maximize hydrophobic selectivity between the methyl and cyclopropyl groups.
Column Temp	35°C	Slightly elevated temperature improves mass transfer and peak symmetry.
Flow Rate	1.0 mL/min	Standard flow for 4.6mm ID columns.
Detection	UV at 254 nm	The naphthalene and triazole rings absorb strongly at 254 nm.
Injection Vol	20 $\mu$ L	Higher volume to ensure LOQ sensitivity for trace impurities.
Mobile Phase A	0.1% TFA in Water	Acidic pH suppresses ionization of the carboxylic acid tail, ensuring retention on C18.
Mobile Phase B	Acetonitrile	Strong organic modifier to elute the hydrophobic naphthalene core.

## Gradient Program

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)	Event
0.0	60	40	Initial Hold (Equilibration)
5.0	60	40	Isocratic hold to stabilize baseline
25.0	20	80	Linear ramp to elute Lesinurad & Impurity 8
30.0	20	80	Wash step
31.0	60	40	Return to initial conditions
40.0	60	40	Re-equilibration

## Detailed Protocol: Standard & Sample Preparation Diluent Preparation

- Composition: Water:Acetonitrile (50:50 v/v).
- Note: Using a high organic ratio in the diluent ensures solubility of the hydrophobic naphthalene core but may cause peak distortion if the injection volume is too high. 50:50 is the optimal balance.

## Preparation of Impurity Stock Solution (Stock A)

- Weigh accurately 5.0 mg of **Lesinurad Impurity 8** reference standard.
- Transfer to a 50 mL volumetric flask.
- Dissolve and dilute to volume with Diluent.
- Concentration: 100 µg/mL.

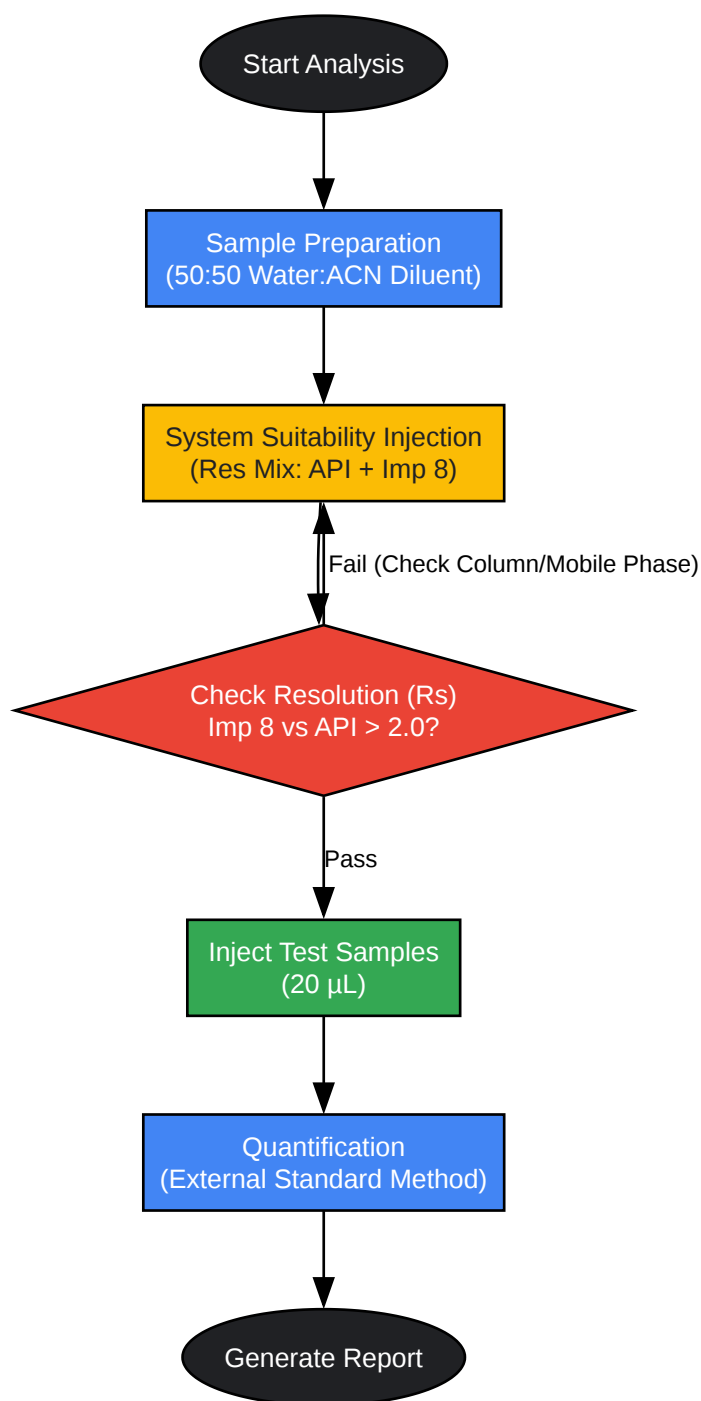
## Preparation of System Suitability Solution (Resolution Mix)

- Weigh accurately 50.0 mg of Lesinurad API.
- Transfer to a 50 mL volumetric flask.
- Add 5.0 mL of Stock A (Impurity 8).
- Dilute to volume with Diluent.
- Concentration: 1000 µg/mL Lesinurad spiked with 10 µg/mL Impurity 8 (1.0% level).

## Preparation of Test Sample

- Weigh accurately 50.0 mg of Lesinurad drug substance or powder from tablets (equivalent weight).
- Transfer to a 50 mL volumetric flask.
- Add 30 mL Diluent and sonicate for 15 minutes (maintain temp < 25°C).
- Dilute to volume with Diluent.
- Filter through a 0.45 µm PVDF syringe filter (Discard first 3 mL).

## Analytical Workflow Diagram



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Caption: Step-by-step analytical workflow for the quantification of **Lesinurad Impurity 8**.

## Validation & Performance Criteria

This method must be validated according to ICH Q2(R1) guidelines. Below are the acceptance criteria specifically for Impurity 8.

Validation Parameter	Acceptance Criteria	Typical Result
Specificity	No interference at retention time of Impurity 8 from blank or placebo.	Passes
Resolution ( )	between Impurity 8 and Lesinurad > 2.0	Typically 2.5 - 3.2
Linearity	Correlation Coefficient ( ) > 0.999 over range LOQ to 150% limit.	> 0.9995
LOD / LOQ	S/N ratio > 3:1 (LOD) and > 10:1 (LOQ).	LOQ ≈ 0.05%
Accuracy (Recovery)	85% - 115% at LOQ; 90% - 110% at higher levels.	98.5%
Precision (RSD)	RSD < 5.0% for 6 replicate injections at limit level.	< 2.0%

## Calculation Formula

- : Peak area of Impurity 8 in sample.
- : Peak area of Impurity 8 in standard.
- : Concentration of standard (mg/mL).
- : Concentration of sample (mg/mL).
- : Purity of Impurity 8 standard (decimal).

## Troubleshooting Guide

- Co-elution (Poor Resolution):

- Cause: Mobile phase organic content too high at the start of the gradient.
- Fix: Reduce initial ACN from 40% to 35% or 30%. This increases retention time, allowing the slight hydrophobicity difference (Methyl vs Cyclopropyl) to manifest as a larger separation.
- Peak Tailing:
  - Cause: Secondary interactions with residual silanols.
  - Fix: Ensure TFA concentration is at least 0.05% or switch to a "End-capped" column (e.g., Inertsil ODS-3V or ODS-4).
- Retention Time Drift:
  - Cause: Temperature fluctuation or mobile phase evaporation.
  - Fix: Use a column oven (35°C) and keep mobile phase bottles capped/fresh.

## References

- Khader, S., et al. (2019). Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and Pharmaceutical Dosage Form. International Journal of Applied Pharmaceutical Sciences and Research. Retrieved from [\[Link\]](#)
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